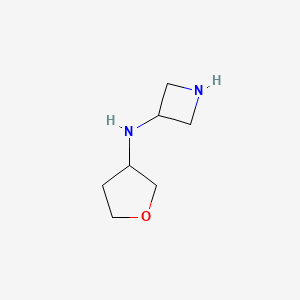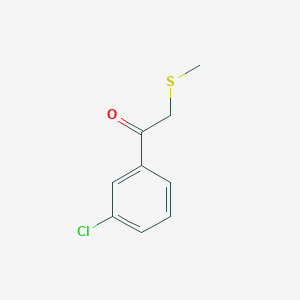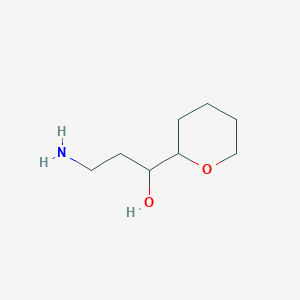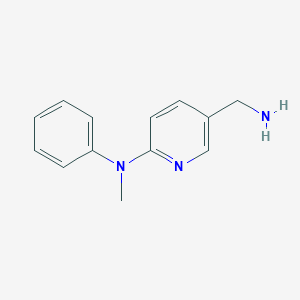
(1S)-2-chloro-1-(4-ethylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols. It features a chiral center at the first carbon atom, making it optically active. The compound is characterized by the presence of a chlorine atom and an ethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (4-ethylphenyl)-2-chloroacetone, using chiral catalysts or reagents. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride, and the presence of a chiral ligand to induce enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol may involve the use of more efficient catalytic systems and optimized reaction conditions to ensure high yield and enantiomeric purity. Continuous flow reactors and advanced purification techniques like chiral chromatography are often employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent.
Major Products
Oxidation: (4-ethylphenyl)-2-chloroacetone or (4-ethylphenyl)-2-chloroacetic acid.
Reduction: (1S)-1-(4-ethylphenyl)ethanol.
Substitution: (1S)-2-hydroxy-1-(4-ethylphenyl)ethan-1-ol or (1S)-2-amino-1-(4-ethylphenyl)ethan-1-ol.
Applications De Recherche Scientifique
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. The presence of the chlorine atom and the ethyl group can influence the compound’s reactivity and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-2-chloro-1-(4-methylphenyl)ethan-1-ol
- (1S)-2-chloro-1-(4-propylphenyl)ethan-1-ol
- (1S)-2-chloro-1-(4-fluorophenyl)ethan-1-ol
Uniqueness
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity
Propriétés
Formule moléculaire |
C10H13ClO |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
(1S)-2-chloro-1-(4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1 |
Clé InChI |
JHWPYELOOGZUDV-SNVBAGLBSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)[C@@H](CCl)O |
SMILES canonique |
CCC1=CC=C(C=C1)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)

![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)


![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)






